![molecular formula C21H18N2O2S B2923942 (E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-92-6](/img/structure/B2923942.png)
(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
The compound is a derivative of 2-Methylnaphtho[1,2-d]thiazole . 2-Methylnaphtho[1,2-d]thiazole is a heterocyclic compound with the molecular formula C12H9NS .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of the related compound, 2-Methylnaphtho[1,2-d]thiazole, includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
For the related compound, 2-Methylnaphtho[1,2-d]thiazole, the melting point is between 94-98 °C . The empirical formula is C12H9NS and the molecular weight is 199.27 .Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer properties of compounds structurally related to (E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide. For instance, derivatives of thiazole benzamides have been evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy. These compounds, through their design and synthesis, target specific molecular pathways involved in cancer progression, offering insights into the development of new anticancer agents (Ravinaik et al., 2021; Vellaiswamy & Ramaswamy, 2017).
Fluorescence and Photophysical Properties
The synthesis and characterization of thiazole-based fluorophores have demonstrated their potential in fluorescence applications. Compounds with thiazole cores have been shown to exhibit significant fluorescence, with applications ranging from biological imaging to the development of new fluorescent probes. This research paves the way for the use of such compounds in detailed cellular studies and diagnostics (Witalewska et al., 2019).
Photodynamic Therapy for Cancer
Thiazole benzamides and their derivatives have been investigated for their roles in photodynamic therapy (PDT), a treatment modality for cancer. The photophysical and photochemical properties of these compounds, including their fluorescence and singlet oxygen quantum yields, are crucial for their effectiveness as photosensitizers in PDT. Studies have highlighted their potential in inducing cell death in cancerous cells upon light activation, offering a non-invasive treatment approach (Pişkin et al., 2020).
Antimicrobial Properties
Compounds containing thiazole and benzamide groups have been synthesized and assessed for their antimicrobial efficacy against various pathogens. Their structure-activity relationship studies help in understanding the molecular basis of their antimicrobial action, leading to the design of novel agents for combating resistant microbial strains. These findings contribute to the ongoing search for effective antimicrobial agents in an era of increasing antibiotic resistance (Chawla, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenase (cox) and various cellular receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These effects are often achieved through interactions with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the COX enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
The molecular weight of the compound is 199272 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Thiazole derivatives have been reported to have a variety of effects, including anti-inflammatory activity, potentially through the inhibition of cox enzymes .
properties
IUPAC Name |
4-ethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-16-11-8-15(9-12-16)20(24)22-21-23(2)19-17-7-5-4-6-14(17)10-13-18(19)26-21/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJZZMWHIKAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide |
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